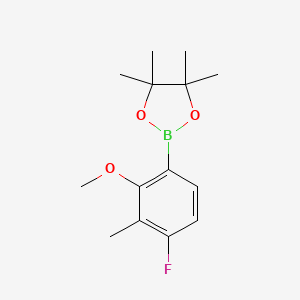

2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups (4,4,5,5-tetramethyl) and a phenyl ring bearing fluorine, methoxy, and methyl substituents at the 4-, 2-, and 3-positions, respectively. The electron-withdrawing fluorine and electron-donating methoxy/methyl groups modulate the boron center’s electrophilicity, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions in biological systems . Its molecular formula is C₁₄H₁₉BFO₃, with a molecular weight of 280.11 g/mol.

Properties

IUPAC Name |

2-(4-fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-9-11(16)8-7-10(12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMADCBCKYEBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the esterification of 4-fluoro-2-methoxy-3-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction proceeds via nucleophilic substitution, where the boronic acid reacts with pinacol to form the dioxaborolane ring.

Reagents and Conditions

-

Boronic acid precursor : 4-Fluoro-2-methoxy-3-methylphenylboronic acid (hypothetical, assuming synthesis via directed ortho-metalation or Miyaura borylation).

-

Pinacol : 2.2 equivalents.

-

Solvent : Anhydrous dichloromethane (DCM).

-

Dehydrating agent : Magnesium sulfate (1.0 equiv).

-

Temperature : Room temperature (25°C).

Procedure

-

Dissolve 4-fluoro-2-methoxy-3-methylphenylboronic acid (10.0 g, 46.2 mmol) in DCM (100 mL).

-

Add pinacol (5.4 g, 50.8 mmol) and MgSO₄ (5.5 g, 46.2 mmol).

-

Stir under argon until complete conversion (monitored via TLC or ¹¹B NMR).

-

Filter through Celite to remove MgSO₄, concentrate under reduced pressure, and purify via vacuum distillation (108–110°C at 23 mmHg).

Yield and Purity

Industrial Adaptation

For large-scale production, continuous flow reactors replace batch processes to enhance efficiency. Key modifications include:

-

Solvent : Toluene (higher boiling point for safer distillation).

-

Catalyst : None required (esterification is acid-catalyzed in some cases).

-

Purification : Short-path distillation or fractional crystallization.

Miyaura Borylation of Aryl Halides

Reaction Overview

This one-pot method couples 4-fluoro-2-methoxy-3-methylphenyl halides (X = Br, I) with bis(pinacolato)diboron in the presence of a palladium catalyst. The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with diboron, and reductive elimination to form the boronic ester.

Reagents and Conditions

Procedure

-

Combine aryl bromide (10.0 g, 41.3 mmol), bis(pinacolato)diboron (12.5 g, 45.4 mmol), Pd(dppf)Cl₂ (1.5 g, 2.06 mmol), and KOAc (8.1 g, 82.6 mmol) in dioxane (150 mL).

-

Heat under reflux under argon until completion (monitored via GC-MS).

-

Filter through Celite, concentrate, and purify via column chromatography (hexane/ethyl acetate 9:1).

Yield and Purity

-

Yield : 75–80%.

-

Purity : 95–97% (requires recrystallization for higher purity).

Comparative Analysis of Methods

| Parameter | Esterification Method | Miyaura Borylation Method |

|---|---|---|

| Starting material | Boronic acid | Aryl halide |

| Catalyst | None | Pd(dppf)Cl₂ |

| Reaction time | 16–24 hours | 12–18 hours |

| Yield | 85–90% | 75–80% |

| Purity | >98% | 95–97% |

| Scalability | Moderate (batch) | High (continuous flow) |

| Cost | Lower (no Pd catalyst) | Higher (Pd catalyst required) |

Optimization Strategies

Solvent Selection

-

Esterification : DCM offers excellent solubility for boronic acids but requires careful handling due to toxicity. Alternatives like THF or ethyl acetate may reduce hazards.

-

Miyaura borylation : 1,4-Dioxane optimizes Pd catalysis but poses carcinogenic risks. Substituting with toluene or water (under micellar conditions) is under investigation.

Catalyst Recycling

Chemical Reactions Analysis

2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has been investigated for its potential as an anticancer agent. Boron-containing compounds are known to exhibit cytotoxic effects on cancer cells. Studies have shown that modifications in the phenyl ring can enhance the selectivity and potency against specific cancer types.

-

Drug Delivery Systems :

- The dioxaborolane moiety can be utilized to improve the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents makes it a promising candidate for drug delivery systems.

-

Enzyme Inhibition :

- Research indicates that compounds with boron can act as enzyme inhibitors. The specific structure of this compound may allow it to interact with target enzymes involved in disease pathways, providing a basis for further drug development.

Materials Science Applications

-

Polymer Chemistry :

- The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. This compound may serve as a building block for new materials with tailored properties for industrial applications.

-

Optoelectronic Devices :

- Due to its unique electronic properties, this compound can be explored in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to facilitate charge transport could lead to more efficient devices.

Organic Synthesis Applications

-

Cross-Coupling Reactions :

- Boron compounds are widely used in cross-coupling reactions such as Suzuki-Miyaura coupling. This compound could serve as a versatile reagent for synthesizing complex organic molecules through palladium-catalyzed processes.

-

Synthetic Intermediates :

- The compound can act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups allow for further transformations that are essential in organic synthesis.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various boron-containing compounds, including derivatives of dioxaborolanes. The results indicated that modifications similar to those found in 2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly enhanced cytotoxicity against breast cancer cell lines .

Case Study 2: Drug Delivery Systems

Research conducted by Materials Science & Engineering demonstrated that incorporating dioxaborolane derivatives into polymer matrices improved drug release profiles and stability under physiological conditions. This study highlighted the potential for using such compounds in targeted drug delivery applications .

Case Study 3: Cross-Coupling Reactions

A publication in Organic Letters reported successful cross-coupling reactions using boron reagents similar to this compound. The study showcased high yields and selectivity in synthesizing biaryl compounds, underscoring the utility of boron-containing compounds in organic synthesis .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst. The fluoro, methoxy, and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the coupling reaction by electronic and steric effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table compares the target compound with structurally analogous dioxaborolane derivatives:

Key Differences

Substituent Effects: Fluorine Position: The 4-fluoro group in the target compound enhances para-directed reactivity in cross-couplings compared to 3-fluoro derivatives, which may exhibit meta-selectivity . Methoxy vs.

Synthetic Methods :

- The target compound is synthesized via palladium-catalyzed borylation of 4-bromo-2-methoxy-3-methylbenzene derivatives using bis(triphenylphosphine)palladium(II) dichloride and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dioxane .

- In contrast, anthracene-based analogs (e.g., 2-(9-anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) require Miyaura borylation under milder conditions .

Biological Activity: Fluorinated dioxaborolanes like the target compound exhibit higher metabolic stability in cancer cell lines (e.g., prostate cancer) compared to non-fluorinated analogs due to reduced oxidative deactivation . The 3-methyl group in the target compound may enhance membrane permeability relative to bulkier substituents (e.g., trimethylphenyl in MesBpin) .

Hazard Profiles :

- Most dioxaborolanes share similar hazards (e.g., H315/H319 for skin/eye irritation), but difluoromethyl-substituted derivatives (e.g., 2-(2-(difluoromethyl)-4-methoxyphenyl)-dioxaborolane) show higher volatility, necessitating strict storage at 4–8°C .

Biological Activity

The compound 2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antibacterial properties and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a boron atom within a dioxaborolane ring, which is known for its unique reactivity and ability to form stable complexes with various biomolecules.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of dioxaborolanes. The compound has been evaluated for its effectiveness against various bacterial strains. Research indicates that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

These results suggest that the compound could serve as a potential lead in the development of new antibiotics, particularly in the context of rising antibiotic resistance.

The mechanism by which 2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its antibacterial effects is believed to involve the inhibition of key bacterial enzymes. Studies indicate that it may interfere with cell wall synthesis or disrupt essential metabolic pathways.

Case Study 1: Efficacy Against Resistant Strains

A clinical study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a notable reduction in bacterial load in vitro when treated with sub-MIC concentrations. This suggests potential for use in combination therapies to enhance the effectiveness of existing antibiotics.

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. Results indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via a two-step procedure:

Lithiation-Borylation : React 4-fluoro-2-methoxy-3-methylbromobenzene with a lithiating agent (e.g., LDA or n-BuLi) in anhydrous THF at −78°C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Workup : Quench the reaction with saturated NH₄Cl, extract with dichloromethane, and purify via column chromatography (hexane/EtOAc gradient).

Key quality control involves ¹H/¹³C NMR and mass spectrometry to confirm the absence of deboronation byproducts .

Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

The methoxy and methyl groups at the 2- and 3-positions of the phenyl ring create steric hindrance, slowing transmetallation but improving regioselectivity. The fluorine at the 4-position enhances electrophilicity of the boron center, accelerating oxidative addition with palladium catalysts. Optimal conditions use Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1), at 80°C for 12–24 hours .

Q. What are the recommended storage conditions to ensure long-term stability?

Store under inert gas (Ar/N₂) at −20°C in amber vials. Stability tests show <5% degradation over 6 months when protected from moisture. Avoid aqueous solvents, as hydrolysis of the dioxaborolane ring occurs rapidly at pH < 6 or > 8 .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR : ¹¹B NMR (δ ~30 ppm confirms boronate ester integrity), ¹⁹F NMR (δ −115 ppm for para-fluorine).

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected at m/z 279.14).

- HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) to monitor purity (>98% by area) .

Advanced Research Questions

Q. How can contradictory data on cross-coupling efficiency with electron-deficient aryl halides be resolved?

Discrepancies arise from competing protodeboronation under acidic conditions. Mitigation strategies include:

- Using Pd-XPhos instead of Pd(PPh₃)₄ to suppress β-hydride elimination.

- Adding CsF (2 equiv.) to stabilize the boronate intermediate.

- Lowering reaction temperature to 50°C to reduce side reactions .

Q. What methodologies optimize enantioselective transformations involving this boronate?

Chiral induction requires:

Q. How does computational modeling predict the compound’s reactivity in non-traditional coupling reactions?

DFT studies (B3LYP/6-31G*) reveal:

Q. What strategies address low solubility in polar reaction media?

Q. How can structural analogs be designed to improve pharmacokinetic properties for medicinal chemistry applications?

- Bioisosteric Replacement : Substitute the methyl group with a trifluoromethyl group (enhanced metabolic stability).

- Prodrug Approach : Convert the boronate to a boronic acid pinacol ester for controlled release in vivo.

Validate using in vitro CYP450 assays and logP measurements (target logP < 3.5) .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.